molecular formula C9H11F3O3 B2591687 Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate CAS No. 1986818-77-2

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B2591687
CAS No.: 1986818-77-2
M. Wt: 224.179
InChI Key: UZIVJGQTCQUMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (CAS: 1986818-77-2) is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at position 5, a ketone moiety at position 3, and a methyl ester at the carboxylate position. Its molecular formula is C₉H₁₁F₃O₃, with a molecular weight of 224.1770 g/mol . The compound’s SMILES notation (COC(=O)C1CC(=O)CC(C1)C(F)(F)F) highlights its bicyclic structure and functional group arrangement. It is cataloged under MDL number MFCD28579127 by Aaron Chemicals LLC, indicating its use in specialized synthetic or pharmaceutical applications .

Properties

IUPAC Name

methyl 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIVJGQTCQUMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate typically involves the reaction of a cyclohexanone derivative with a trifluoromethylating agent. One common method is the trifluoromethylation of 3-oxo-cyclohexanecarboxylate using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and esters.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The ketone and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is an analysis of key features compared to other compounds in the evidence and hypothetical analogs:

Functional Group Comparison

Trifluoromethyl (-CF₃) vs. Non-Fluorinated Groups
  • Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate: The -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl 3-oxo-5-methylcyclohexanecarboxylate). The electron-withdrawing nature of -CF₃ may also influence reaction kinetics at the ketone or ester positions .
  • β-Oxo cyclopropane propanedinitrile (CAS 118431-88-2) : Lacks fluorine substituents but shares a strained cyclopropane ring and β-ketone. The absence of -CF₃ reduces steric hindrance and alters solubility profiles .
Ester Group Variations
  • Methyl ester (-COOCH₃) : The methyl ester in the target compound offers moderate volatility and hydrolytic stability. Substitution with bulkier esters (e.g., ethyl or benzyl) could alter solubility and reactivity.

Structural Analogues from Evidence

Compound Name CAS Number Key Features Potential Applications
This compound 1986818-77-2 -CF₃, ketone, methyl ester Pharmaceuticals, agrochemicals
β-Oxo cyclopropane propanedinitrile 118431-88-2 Cyclopropane, β-ketone, dinitrile High-energy materials, synthesis
5-Bromo-1,3-dihydrobenzimidazol-2-one 39513-26-3 Bromine, benzimidazole core Medicinal chemistry intermediates

Key Observations :

  • The target compound’s -CF₃ group distinguishes it from non-fluorinated analogs like β-oxo cyclopropane propanedinitrile, which may exhibit lower thermal stability due to cyclopropane ring strain .

Research Findings and Hypothetical Comparisons

Reactivity and Stability

  • Hydrolytic Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl or benzyl esters but more reactive than tertiary esters.
  • Electrophilic Reactivity: The 3-oxo group may participate in nucleophilic additions or condensations, akin to β-keto esters in Claisen or Knorr reactions.

Physicochemical Properties

Property This compound Hypothetical Analog (5-Methyl variant)
Molecular Weight (g/mol) 224.18 188.22
LogP (Predicted) ~2.1 (high due to -CF₃) ~1.3
Solubility (Water) Low Moderate

Note: The -CF₃ group significantly increases hydrophobicity, reducing aqueous solubility compared to non-fluorinated analogs .

Biological Activity

Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is an organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C9H11F3O3
  • Functional Groups : A ketone (3-oxo), a trifluoromethyl group (–CF3), and an ester group (–COOCH3).

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes, potentially influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's lipophilic nature allows it to effectively penetrate cell membranes, where it may modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Binding : Its structural features may enable binding to specific receptors, influencing physiological responses.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of trifluoromethyl-containing compounds have shown efficacy against various bacterial strains.
  • Anticancer Potential : The compound's ability to penetrate membranes may contribute to its potential as an anticancer agent. Research on related compounds indicates that they can inhibit cancer cell proliferation by affecting key signaling pathways.
  • Anti-inflammatory Effects : Trifluoromethyl groups are often associated with anti-inflammatory properties in similar compounds, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H11F3O3Trifluoromethyl group enhances lipophilicityAntimicrobial, anticancer
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylateC10H13F3O3Similar structure with different substitutionAnti-inflammatory potential
Ethyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylateC10H13F3O3Ethyl group affects solubilityPotential for drug development

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, a patent application describes using intermediates like iodophenyl derivatives and coupling agents under anhydrous conditions (e.g., THF or benzene) to achieve cyclization . Reaction optimization may involve adjusting catalysts (e.g., boron trifluoride diethyl etherate for cyclization) or monitoring progress via LCMS (e.g., target [M+H]+ at m/z 645) and HPLC retention times (e.g., 1.43 minutes under SMD-TFA05 conditions) to confirm purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 645 [M+H]+) .
  • HPLC : Retention time analysis under specific gradients (e.g., 1.05 minutes with TFA-modified mobile phases) ensures purity .
  • X-ray crystallography : For structural elucidation of analogous cyclohexane derivatives, as seen in Acta Crystallographica reports .
  • NMR : To resolve keto-enol tautomerism and trifluoromethyl group positioning, leveraging ¹⁹F NMR for electronic environment analysis.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which polarizes adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack (e.g., at the 3-oxo position). This effect is observed in similar trifluoromethylated cyclohexanones, where the group stabilizes enolate intermediates during alkylation or Michael additions . Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions.

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies in LCMS/HPLC results (e.g., unexpected [M+H]+ peaks) may arise from residual solvents or byproducts. Use preparative HPLC to isolate impurities and analyze via high-resolution MS/MS. For NMR ambiguities (e.g., overlapping signals), employ 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish tautomeric forms .

Q. How can computational modeling predict the compound’s behavior in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map transition states for reactions like ester hydrolysis or ketone reduction. For example, modeling the steric effects of the trifluoromethyl group on cyclohexane ring puckering (using software like Gaussian or ORCA) helps predict stereochemical outcomes in asymmetric catalysis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling requires optimizing chiral catalysts (e.g., Jacobsen’s thiourea catalysts for enantioselective cyclization) and minimizing racemization during workup. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Patent data suggests using low-temperature recrystallization in non-polar solvents to isolate enantiomers .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound’s ester group may pose flammability risks (similar to methyl cyclohexanecarboxylate, UN 3272). Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent hydrolysis. Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential trifluoromethyl decomposition products (e.g., HF gas) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.